molecular formula C10H19NO2 B2725198 Tert-butyl 2-aminocyclopentane-1-carboxylate CAS No. 155872-20-1

Tert-butyl 2-aminocyclopentane-1-carboxylate

Cat. No.: B2725198
CAS No.: 155872-20-1
M. Wt: 185.267
InChI Key: TUOXUKFPVXCENT-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H19NO2. It is a versatile small molecule often used as a building block in organic synthesis. The compound features a cyclopentane ring substituted with an amino group and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminocyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Carboxylation: Cyclopentane is first carboxylated to form cyclopentanecarboxylic acid.

    Amination: The carboxylic acid is then converted to its corresponding amide or ester, followed by amination to introduce the amino group.

    Esterification: Finally, the compound is esterified with tert-butyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, thiols, or amines, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Tert-butyl 2-aminocyclopentane-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the tert-butyl ester group allows for interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Tert-butyl 2-aminocyclopentane-1-carboxylate can be compared with other similar compounds such as:

    Cyclopentane-1-carboxylic acid derivatives: These compounds share the cyclopentane core but differ in functional groups, affecting their reactivity and applications.

    Aminocyclopentane derivatives: Variations in the amino group position or additional substituents can lead to different biological activities and uses.

    Tert-butyl esters: Compounds with the tert-butyl ester group are often used for their stability and ease of removal under mild conditions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl 2-aminocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOXUKFPVXCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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